Dacuronium Bromide

Descripción general

Descripción

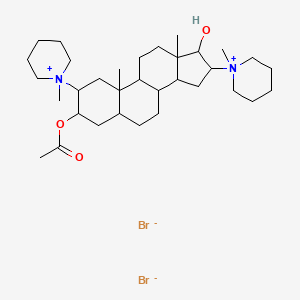

Dacuronium Bromide, also known as Rocuronium Bromide, is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia to facilitate both rapid sequence and routine tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation .

Synthesis Analysis

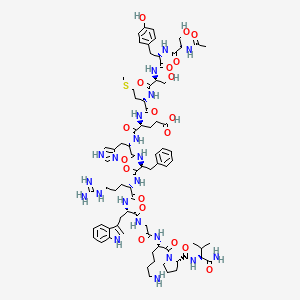

The synthesis of Dacuronium Bromide involves several steps. The process starts with a starting compound, which is combined with a water miscible organic solvent to obtain a suspension. This suspension is stirred at a temperature of about 60° C to about 80° C to obtain a solution. A reducing agent is added to the solution at a temperature of about -15° C to about 10° C to obtain a mixture. The mixture is stirred at a temperature of about 20° C to about 24° C. The resulting compound is then combined with morpholine and at least one acid catalyst. The suspension is stirred at a temperature of about 100° C to about reflux for about 24 hours to about 48 hours. The resulting compound is then combined with a polar organic solvent, and at least one acetylating reagent with at least one base to obtain a mixture. Finally, the mixture is combined with a polar aprotic organic solvent, allyl bromide, and at least one inorganic base to obtain Dacuronium Bromide .Molecular Structure Analysis

The molecular structure of Dacuronium Bromide has been determined by single-crystal X-ray diffraction analysis . The molecular formula is C32H53BrN2O4 .Chemical Reactions Analysis

Dacuronium Bromide is a nondepolarizing neuromuscular blocking agent. It acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .Physical And Chemical Properties Analysis

Dacuronium Bromide has a molecular weight of 609.68. It is generally stored as a powder at -20°C for up to 3 years or in solvent at -80°C for up to 6 months .Aplicaciones Científicas De Investigación

Neuromuscular Blocking Agent

Dacuronium Bromide is an aminosteroid neuromuscular blocking agent . It acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) . This means it can be used in medical procedures that require muscle relaxation, such as surgery or intubation.

Pharmaceutical Analysis

Dacuronium Bromide can be used in pharmaceutical analysis. A novel, sensitive, and simple liquid chromatography method with charged aerosol detection (LC-CAD) for the simultaneous assay determination of pancuronium and its impurities (dacuronium and vecuronium) has been developed . The limit of quantitation for vecuronium and dacuronium was 1.64 and 3.42 μg mL −1, respectively . This method can be used in routine analysis of pancuronium in substance and in pharmaceutical preparations .

Research on Metabolism

Dacuronium Bromide can be used in research on drug metabolism. Due to deacetylation, pancuronium may be metabolized to various compounds . Deacetylation proceeds at the 3-position and leads to a 3-hydroxy-derivative of pancuronium and at the 17-position to give 17-hydroxy-derivative of pancuronium . Dacuronium Bromide can be used to study these metabolic pathways.

Forensic Medicine

Dacuronium Bromide can be used in forensic medicine. As pancuronium is mainly used in relaxation of respiratory muscles, it is very important to manage patients with a mechanical ventilator . In other cases, it can be lethal, as described in many papers concerning forensic medicine .

Development of New Analytical Methods

Dacuronium Bromide can be used in the development of new analytical methods. The Corona CAD is a new type of detector introduced for LC applications and has recently become widely used in pharmaceutical analysis . Dacuronium Bromide can be used to test and validate these new methods.

Study of Nicotinic Acetylcholine Receptor (nAChR)

Dacuronium Bromide can be used in the study of the nicotinic acetylcholine receptor (nAChR). As a competitive antagonist of the nAChR , Dacuronium Bromide can be used to study the function and structure of this receptor, as well as the effects of various drugs on it.

Mecanismo De Acción

Target of Action

Dacuronium Bromide, also known as NB 68, primarily targets the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor located at the neuromuscular junction, playing a crucial role in muscle contraction.

Mode of Action

Dacuronium Bromide acts as a competitive antagonist of the nAChR . This means it competes with the neurotransmitter acetylcholine for the same binding sites on the nAChR . By binding to these receptors, Dacuronium Bromide prevents acetylcholine from triggering a response, thereby inhibiting muscle contraction .

Biochemical Pathways

The primary biochemical pathway affected by Dacuronium Bromide is the neuromuscular transmission pathway . By blocking the nAChR, Dacuronium Bromide disrupts the normal flow of positive ions into the muscle cell that would typically result from acetylcholine binding. This disruption prevents the generation of an action potential, leading to muscle relaxation .

Pharmacokinetics

As with other neuromuscular blocking agents, it is likely administered intravenously and metabolized in the liver, with excretion occurring via the kidneys .

Result of Action

The molecular effect of Dacuronium Bromide’s action is the prevention of ion flow through the nAChR, inhibiting the generation of an action potential . On a cellular level, this results in muscle relaxation due to the prevention of muscle contraction . This makes Dacuronium Bromide useful in medical procedures requiring muscle relaxation, such as surgery or mechanical ventilation .

Action Environment

The action, efficacy, and stability of Dacuronium Bromide can be influenced by various environmental factors. For instance, the drug’s effect may vary based on the patient’s physiological condition, including liver and kidney function, which are crucial for drug metabolism and excretion . Additionally, factors such as body temperature and pH levels can also impact the drug’s efficacy .

Direcciones Futuras

Dacuronium Bromide is currently used as an adjunct to general anesthesia to facilitate both rapid sequence and routine tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation . Future research may focus on optimizing the reversal of neuromuscular blockade in specific patient populations, such as older adults . Additionally, the development of new agents to reverse the action of Dacuronium Bromide, such as Sugammadex, is an area of ongoing research .

Propiedades

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKULMJPMHYWKC-GMMLHHOXSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dacuronium Bromide | |

CAS RN |

27115-86-2 | |

| Record name | Dacuronium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacuronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33482245B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Dacuronium Bromide?

A: Dacuronium Bromide is a steroidal neuromuscular blocking agent that acts as a competitive antagonist at the neuromuscular junction. [, ] It competes with acetylcholine for binding to nicotinic acetylcholine receptors on the motor endplate, thereby preventing depolarization of the muscle fiber and causing muscle relaxation. []

Q2: How does the potency and duration of action of Dacuronium Bromide compare to other neuromuscular blocking agents?

A: Research suggests that Dacuronium Bromide has a potency approximately one-tenth that of Tubocurarine and one-fiftieth that of Pancuronium. [] While its maximal effect is achieved faster than Tubocurarine and Pancuronium, its duration of action is shorter. [] Early studies in primates suggested a duration of action between 7 to 10 minutes. []

Q3: Does Dacuronium Bromide have any histamine-releasing properties?

A: Unlike Tubocurarine, which exhibits significant histamine release, Dacuronium Bromide demonstrates minimal histamine-releasing activity. [] This difference is attributed to structural variations between the two compounds, particularly the presence of a hydroxyl group at position 17 in Dacuronium Bromide, replacing the acetoxy group found in Pancuronium, which is also a poor histamine releaser. [, ]

Q4: Were there any notable observations during clinical investigations of Dacuronium Bromide?

A: In a study involving 23 anesthetized patients, one individual experienced a phenomenon known as "recurarization" or the "return of block" after seemingly adequate antagonism of Dacuronium Bromide by Neostigmine. [] This occurrence highlights the potential for unexpected complications and the need for careful monitoring during and after the administration of neuromuscular blocking agents.

Q5: Has Dacuronium Bromide been used to study the structure-activity relationships of neuromuscular blocking agents?

A: Yes, research has utilized Dacuronium Bromide alongside other neuromuscular blocking agents to investigate the structural features necessary for histamine release and their correlation with muscle relaxation potency. [] Results indicated that methylation of the phenolic hydroxyl groups in Tubocurarine, forming Dimethyltubocurarine, led to a decline in histamine release. [] Furthermore, the study explored the impact of primary hydroxyl groups on histamine release by comparing C-Toxiferine and Alcuronium. [] These findings contributed to a deeper understanding of the relationship between the chemical structure and biological activities of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-4-(4-methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidin-2-amine](/img/structure/B1669702.png)